molecular formula C14H16ClNO5 B052544 Diethyl 2-(4-chlorobenzamido)malonate CAS No. 81918-01-6

Diethyl 2-(4-chlorobenzamido)malonate

Cat. No.: B052544
CAS No.: 81918-01-6
M. Wt: 313.73 g/mol
InChI Key: KTKBMOLVXVIHQA-UHFFFAOYSA-N
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Description

Diethyl 2-(4-chlorobenzamido)malonate, also known as this compound, is a useful research compound. Its molecular formula is C14H16ClNO5 and its molecular weight is 313.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(4-chlorobenzoyl)amino]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKBMOLVXVIHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543274
Record name Diethyl (4-chlorobenzamido)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81918-01-6
Record name Diethyl (4-chlorobenzamido)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of Diethyl 2-(4-chlorobenzamido)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Diethyl 2-(4-chlorobenzamido)malonate

This compound, with the molecular formula C₁₄H₁₆ClNO₅ and a molecular weight of 313.73 g/mol , is a derivative of diethyl malonate featuring a 4-chlorobenzamido substituent.[1][2] This functional arrangement makes it a versatile building block, particularly in the synthesis of more complex molecules where the malonate moiety can be further manipulated.[1] Understanding its spectroscopic characteristics is paramount for confirming its identity and purity after synthesis.

The synthesis typically involves the acylation of a diethyl malonate derivative with 4-chlorobenzoyl chloride.[1] Spectroscopic analysis serves as the primary method for verifying the successful formation of the amide bond and the overall integrity of the molecular structure.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the ethyl ester groups, the methine proton, the amide proton, and the aromatic protons of the 4-chlorobenzoyl group.

Predicted ¹H NMR Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8 - 9.2Singlet (broad)1HN-HThe amide proton is expected to be deshielded and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
~7.8 - 8.0Doublet2HAr-HProtons ortho to the carbonyl group on the 4-chlorophenyl ring are deshielded by the electron-withdrawing nature of the carbonyl.
~7.4 - 7.6Doublet2HAr-HProtons meta to the carbonyl group (and ortho to the chlorine) on the 4-chlorophenyl ring.
~5.2 - 5.4Doublet1HCHThe methine proton is coupled to the adjacent amide proton, resulting in a doublet. Its chemical shift is influenced by the adjacent amide and two ester groups.
~4.2 - 4.4Quartet4HO-CH₂The methylene protons of the two equivalent ethyl ester groups are split into a quartet by the adjacent methyl protons.
~1.2 - 1.4Triplet6HCH₃The methyl protons of the two equivalent ethyl ester groups are split into a triplet by the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[3]

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data Summary:

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (Amide)The amide carbonyl carbon is typically found in this region.
~165C=O (Ester)The two equivalent ester carbonyl carbons are expected at a slightly higher field than the amide carbonyl.
~138Ar-CThe aromatic carbon attached to the chlorine atom.
~133Ar-CThe quaternary aromatic carbon attached to the carbonyl group.
~129Ar-CHThe two equivalent aromatic carbons ortho to the chlorine atom.
~128Ar-CHThe two equivalent aromatic carbons meta to the chlorine atom.
~62O-CH₂The methylene carbons of the two equivalent ethyl ester groups.
~55CHThe methine carbon, shifted downfield by the adjacent nitrogen and carbonyl groups.
~14CH₃The methyl carbons of the two equivalent ethyl ester groups.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrument Setup: A broadband probe is used to observe the ¹³C frequency range.

  • Data Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform and phasing.

Predicted FT-IR Spectroscopic Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show strong absorptions corresponding to the amide and ester functional groups, as well as the aromatic ring.

Predicted FT-IR Data Summary:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3300N-H stretchAmideA characteristic absorption for the N-H bond in a secondary amide.
~3100-3000C-H stretchAromaticStretching vibrations of the C-H bonds on the phenyl ring.
~2980-2850C-H stretchAliphaticStretching vibrations of the C-H bonds in the ethyl groups.
~1740C=O stretchEsterA strong absorption for the carbonyl group of the ester.
~1660C=O stretch (Amide I)AmideA strong absorption characteristic of the amide carbonyl.
~1590, ~1480C=C stretchAromaticSkeletal vibrations of the aromatic ring.
~1540N-H bend (Amide II)AmideA characteristic bending vibration for the N-H bond in a secondary amide.
~1200C-O stretchEsterStretching vibration of the C-O single bond in the ester.
~1100C-N stretchAmideStretching vibration of the C-N bond.
~840C-H bendAromaticOut-of-plane bending for a 1,4-disubstituted benzene ring.
~750C-Cl stretchAryl HalideA characteristic absorption for the C-Cl bond.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is common.[4] A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[4]

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first collected and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Predicted Mass Spectrometry Data

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation patterns. For this compound, Electron Impact (EI) ionization would likely lead to a detectable molecular ion and several characteristic fragment ions.

Predicted Mass Spectrometry Data Summary:

m/zProposed FragmentRationale for Fragmentation
313/315[M]⁺Molecular ion peak, with the M+2 peak at approximately one-third the intensity of the M peak due to the ³⁷Cl isotope.
268/270[M - OEt]⁺Loss of an ethoxy radical from one of the ester groups.
240/242[M - COOEt]⁺Loss of a carbethoxy radical.
159[M - C₇H₄ClNO]⁺Cleavage of the amide bond with charge retention on the diethyl malonate fragment.
139/141[C₇H₄ClNO]⁺Cleavage of the amide bond with charge retention on the 4-chlorobenzoyl fragment (4-chlorobenzoyl cation). This is expected to be a prominent peak.
111/113[C₆H₄Cl]⁺Loss of CO from the 4-chlorobenzoyl cation.

Fragmentation Pathway Visualization:

G M [C₁₄H₁₆ClNO₅]⁺˙ m/z 313/315 F1 [M - OEt]⁺ m/z 268/270 M->F1 - OEt F2 [M - COOEt]⁺ m/z 240/242 M->F2 - COOEt F3 [C₇H₄ClNO]⁺ m/z 139/141 (4-chlorobenzoyl cation) M->F3 - •C₅H₈NO₄ F4 [C₆H₄Cl]⁺ m/z 111/113 F3->F4 - CO

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) ionization at 70 eV is a standard method for generating fragments and a molecular ion.[5]

  • Mass Analysis: The ions are separated based on their m/z ratio using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Conclusion

While experimental spectroscopic data for this compound is not widely published, a thorough understanding of its structure and the principles of spectroscopic techniques allows for a reliable prediction of its spectral characteristics. This guide provides a comprehensive, albeit theoretical, spectroscopic profile that can aid researchers in the identification and characterization of this important synthetic intermediate. The predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, along with the outlined experimental protocols, serve as a valuable reference for scientists working with this and structurally similar compounds. It is always recommended to confirm these predictions with experimentally acquired data whenever possible.

References

  • PubChem. Diethyl 2-(4-chlorobenzylidene)malonate. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • Pharmaffiliates. This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

  • SciELO México. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1). Retrieved from [Link]

  • Master Organic Chemistry. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • AIP Publishing. (2011, March 24). Study of Nα-benzoyl-L-argininate ethyl ester chloride, a model compound for poly(ester amide) precursors: X-ray diffraction, infrared and Raman spectroscopies, and quantum chemistry calculations. The Journal of Chemical Physics. Retrieved from [Link]

  • MDPI. (2004). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 9(1), 88-97. Retrieved from [Link]

  • Chegg. (2021, March 4). Solved 4-CHLOROBENZALDEHYDE AND DIETHYL MALONATE "H NMR. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the N-Acylation of Diethyl Aminomalonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Significance of N-Acylated Diethyl Aminomalonate

N-acylated diethyl aminomalonate derivatives are pivotal intermediates in the realm of organic synthesis, particularly for the construction of α-amino acids, which are the fundamental building blocks of peptides and proteins.[1][2][3] The versatility of the malonic ester scaffold allows for subsequent C-alkylation, leading to a diverse array of substituted amino acids.[2][4] This application note provides a detailed protocol for the N-acylation of diethyl aminomalonate, delving into the mechanistic underpinnings, procedural nuances, and critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in drug development who seek a robust and well-understood method for preparing these valuable synthetic precursors.[2][5]

Mechanistic Insights: The Chemistry of N-Acylation

The N-acylation of diethyl aminomalonate is a classic example of nucleophilic acyl substitution.[6][7] The reaction proceeds through the attack of the nucleophilic amino group of diethyl aminomalonate on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride.

With Acyl Chlorides: The reaction with an acyl chloride is vigorous and generates hydrochloric acid (HCl) as a byproduct.[8] To drive the reaction to completion and prevent the protonation of the starting amine, a base is required to neutralize the HCl.[9] The overall process can be described by a nucleophilic addition-elimination mechanism.[8]

With Acid Anhydrides: When an acid anhydride is used as the acylating agent, the reaction produces a carboxylic acid as a byproduct.[10][11] While the reaction may proceed without a base, one is often included to neutralize the carboxylic acid byproduct and prevent potential side reactions.[11]

A crucial consideration is the starting material itself. Diethyl aminomalonate is often supplied and stored as its hydrochloride salt (diethyl aminomalonate hydrochloride) to enhance its stability.[4][12][13] Therefore, the initial step in the acylation process typically involves the in-situ neutralization of this salt to liberate the free amine, which can then act as a nucleophile.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the N-acylation of diethyl aminomalonate hydrochloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Diethyl Aminomalonate Hydrochloride in Solvent B Add Base to Neutralize and Liberate Free Amine A->B Stir C Cool Reaction Mixture B->C Prepare for Acylation D Add Acylating Agent (e.g., Acyl Chloride) Dropwise C->D Controlled Addition E Allow Reaction to Proceed (Stir at RT or Gentle Heat) D->E Monitor by TLC F Quench Reaction (e.g., with Water) E->F End of Reaction G Extract with Organic Solvent F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Recrystallize Crude Product I->J K Filter and Dry Pure Product J->K

Caption: General workflow for the N-acylation of diethyl aminomalonate.

Detailed Experimental Protocol: N-Acetylation of Diethyl Aminomalonate Hydrochloride

This protocol details the synthesis of diethyl acetamidomalonate, a common derivative, using acetic anhydride. The principles can be adapted for other acylating agents.

Materials and Reagents:

  • Diethyl aminomalonate hydrochloride

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or an ethanol/water mixture for recrystallization

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Free Amine:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend diethyl aminomalonate hydrochloride (1.0 eq) in dichloromethane.

    • Cool the suspension in an ice bath to 0-5 °C.

    • Slowly add pyridine (1.1 eq) dropwise to the stirred suspension. The formation of a precipitate (pyridinium hydrochloride) may be observed.

    • Stir the mixture at 0-5 °C for 30 minutes to ensure complete neutralization and formation of the free diethyl aminomalonate.

  • Acylation Reaction:

    • To the cold suspension, add acetic anhydride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, saturated aqueous sodium bicarbonate solution to remove acetic acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude diethyl acetamidomalonate, which may be an oil or a solid, is purified by recrystallization.[1]

    • Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry in a vacuum oven.[1]

Key Reaction Parameters and Considerations

ParameterRecommended Conditions & Rationale
Base A non-nucleophilic organic base such as pyridine or triethylamine is preferred to neutralize the HCl byproduct without competing in the acylation. For Schotten-Baumann conditions, an aqueous base like sodium hydroxide or sodium carbonate can be used in a biphasic system.[6][14]
Solvent Aprotic solvents like dichloromethane (DCM), chloroform, or diethyl ether are commonly used as they do not react with the acylating agent.[14]
Temperature The initial addition of the acylating agent should be performed at low temperatures (0-5 °C) to control the exothermic reaction. The reaction is then typically allowed to proceed at room temperature.
Stoichiometry A slight excess of the acylating agent and base (1.1-1.2 equivalents) is often used to ensure complete conversion of the starting material.
Purification Recrystallization is a highly effective method for obtaining pure N-acylated diethyl aminomalonate, which is often a crystalline solid.[1]

Troubleshooting Common Issues

  • Low Yield: Incomplete neutralization of the hydrochloride salt can lead to low yields. Ensure sufficient base is used and allow adequate time for the free amine to form. Hydrolysis of the acylating agent can also reduce yield; ensure all glassware is dry.

  • Side Reactions: If the reaction is run at too high a temperature, side reactions may occur. Careful temperature control during the addition of the acylating agent is crucial.

  • Difficulty in Crystallization: If the product oils out during recrystallization, try adding a co-solvent or using a different solvent system. Scratching the inside of the flask with a glass rod can also help induce crystallization.

Conclusion

The N-acylation of diethyl aminomalonate is a fundamental and versatile transformation in organic synthesis. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably synthesize N-acylated diethyl aminomalonate derivatives in high yield and purity, paving the way for the construction of more complex and valuable molecules.

References

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  • Organic Syntheses. (n.d.). DIETHYL ACETAMIDOMALONATE. Org. Synth. Coll. Vol. 4, p.271 (1963); Vol. 37, p.21 (1957). Retrieved from [Link]

  • Thapa, B., KC, B., Shrestha, A., Aryal, N., & Bhattarai, B. (2020). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. RSC Advances, 10(52), 31253–31258. Retrieved from [Link]

  • Wikipedia. (2023). Diethyl acetamidomalonate. Retrieved from [Link]

  • Chakraborty, S. (2018). N-Acylation Reactions of Amines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 357-361). Royal Society of Chemistry.
  • Suzhou Jingye Medicine & Chem. (2021). Preparation method of diethyl aminomalonate hydrochloride. CN113735628A.
  • Bayer Aktiengesellschaft. (1998). Process for the preparation of aminomalonic acid ester salts. US5847197A.
  • Shandong Chengchuang Pharmaceutical Technology Co Ltd. (2015). Preparation method of diethyl acetamidomalonate. CN104610082A.
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  • Chapman, J. V., & Walz, M. W. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 788812. Retrieved from [Link]

  • Clark, J. (2015). The reaction between acyl chlorides and amines. Chemguide. Retrieved from [Link]

  • Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Retrieved from [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1). PubChem. Retrieved from [Link]

  • LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Acylation of an amine using acetic anhydride. YouTube. Retrieved from [Link]

  • Walz, M. W., & Chapman, J. V. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]

  • Tan, Y. H., & Li, Z. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, e202300769. Retrieved from [Link]

  • LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Clark, J. (2015). Reactions of acid anhydrides with ammonia or primary amines. Chemguide. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

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  • Kumar, A., Sharma, S., Maurya, R. A., & Kumar, D. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(8), 1279. Retrieved from [Link]

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Application Notes & Protocols: Diethyl 2-(4-chlorobenzamido)malonate as a Versatile Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Diethyl 2-(4-chlorobenzamido)malonate in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and synthetic pathways to develop effective therapeutics. This compound emerges as a highly valuable and versatile precursor in this endeavor.[1] Its unique molecular architecture, featuring a reactive diethyl malonate core coupled with a 4-chlorobenzamide moiety, provides a strategic starting point for the synthesis of a diverse range of potential antimicrobial agents.[1] The malonate group serves as a flexible handle for introducing further chemical complexity and building varied molecular frameworks, including heterocyclic systems known for their biological activities.[1][2] Concurrently, the 4-chlorobenzamide group is a recognized pharmacophore, and its presence can confer or enhance the antimicrobial properties of the final compounds.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a precursor. It offers detailed, field-proven protocols for its synthesis and subsequent conversion into a representative antimicrobial compound. Furthermore, it outlines a standard methodology for evaluating the antimicrobial efficacy of the synthesized derivatives, ensuring that researchers are equipped with a self-validating system for their drug discovery workflows.

Chemical Profile and Strategic Importance

  • Chemical Name: this compound[3]

  • Molecular Formula: C₁₄H₁₆ClNO₅[1][3]

  • Molecular Weight: 313.73 g/mol [1][3]

  • Core Rationale for Use: The compound's utility is anchored in its bifunctional nature. The malonic ester component is a classic substrate for a wide array of carbon-carbon bond-forming reactions, including alkylation, acylation, and condensation.[4] This reactivity allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). The amide linkage provides structural rigidity and potential hydrogen bonding interactions, while the 4-chlorophenyl ring can engage in various non-covalent interactions with biological targets, a feature often associated with enhanced bioactivity.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the title precursor is reliably achieved through the N-acylation of diethyl aminomalonate hydrochloride with 4-chlorobenzoyl chloride. The use of a base is crucial to neutralize the hydrogen chloride byproduct and the hydrochloride salt of the starting amine, thereby facilitating the nucleophilic attack of the amino group on the acyl chloride.

Protocol 1: Synthesis of this compound

Causality of Experimental Choices:

  • Starting Material: Diethyl aminomalonate hydrochloride is a stable and commercially available starting material.[5][6]

  • Acylating Agent: 4-chlorobenzoyl chloride is a reactive acylating agent that readily participates in the Schotten-Baumann reaction conditions.

  • Base: Triethylamine (TEA) is selected as it is a non-nucleophilic organic base strong enough to deprotonate the aminomalonate hydrochloride and scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[7]

  • Solvent: Dichloromethane (DCM) is an excellent solvent for the reactants and is relatively inert under the reaction conditions. Its low boiling point simplifies product isolation.

  • Purification: Recrystallization is an effective method for purifying the solid product, leveraging solubility differences between the product and any impurities.

Materials and Reagents:

  • Diethyl aminomalonate hydrochloride

  • 4-chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend diethyl aminomalonate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the acylation and prevent side reactions.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the stirred suspension. The addition should be dropwise to maintain the low temperature. Stir for 15-20 minutes to ensure the complete formation of the free amine.

  • Acylation: Dissolve 4-chlorobenzoyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol to yield pure this compound as a white crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of Precursor A Suspend Diethyl Aminomalonate HCl in DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add 4-Chlorobenzoyl Chloride C->D E Stir at Room Temp (12-16h) D->E F Aqueous Work-up & Extraction E->F G Dry & Concentrate F->G H Recrystallize from Ethanol G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Part 2: Application in the Synthesis of a Heterocyclic Antimicrobial Agent

The synthesized precursor can be used to create a variety of heterocyclic compounds. A common and effective strategy is the condensation reaction with agents like urea or thiourea to form substituted pyrimidines (barbiturates or thiobarbiturates), a class of compounds known to exhibit diverse biological activities, including antimicrobial effects.

Protocol 2: Synthesis of a 5-(4-chlorobenzamido)pyrimidine-2,4,6(1H,3H,5H)-trione

Causality of Experimental Choices:

  • Base/Catalyst: Sodium ethoxide is a strong base that deprotonates the amide nitrogen and the α-carbon of the malonate, facilitating the cyclization-condensation reaction with urea.

  • Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.

  • Reactant: Urea provides the necessary N-C-N backbone to form the pyrimidine ring.

  • Acidification: Acidification with HCl is required to protonate the resulting salt and precipitate the final neutral product.

Materials and Reagents:

  • This compound

  • Urea

  • Sodium metal

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), concentrated

  • Standard reflux apparatus

Step-by-Step Procedure:

  • Prepare Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.1 eq) to anhydrous ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Add Reactants: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) followed by urea (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain it for 8-10 hours. The reaction progress can be monitored by TLC.

  • Cool and Concentrate: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolution and Acidification: Dissolve the resulting residue in water and cool the solution in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated HCl until the pH is ~2-3.

  • Precipitation and Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and then dry it under vacuum.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).

Reaction Pathway Diagram

Reaction_Pathway cluster_conditions Precursor This compound Intermediate Cyclized Intermediate Precursor->Intermediate Condensation Urea Urea Urea->Intermediate Reagents Sodium Ethoxide Ethanol, Reflux Product 5-(4-chlorobenzamido) -pyrimidine-2,4,6-trione Intermediate->Product Acidification Acid HCl (aq)

Caption: Synthesis of a pyrimidine derivative from the precursor.

Part 3: Characterization and Antimicrobial Evaluation

Structural Confirmation: The identity and purity of the synthesized precursor and the final antimicrobial compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as amides (N-H, C=O stretches) and esters (C=O stretch).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

Protocol 3: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials and Equipment:

  • Synthesized antimicrobial compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

Step-by-Step Procedure:

  • Prepare Stock Solution: Dissolve the synthesized compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[8]

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound's stock solution in MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: Wells with bacteria and a standard antibiotic.

    • Negative (Sterility) Control: Wells with MHB only (no bacteria or compound).

    • Growth Control: Wells with MHB and bacteria (no compound).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or a plate reader.

AST Workflow Diagram

AST_Workflow A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Read Wells for Turbidity E->F G Determine MIC Value F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Data Presentation and Hypothesized Mechanism of Action

The results of the MIC assay should be summarized in a clear, tabular format.

Table 1: Sample MIC Data Presentation

Compound Test Organism MIC (µg/mL)
Synthesized Pyrimidine S. aureus ATCC 29213 e.g., 16
E. coli ATCC 25922 e.g., 64
Ciprofloxacin (Control) S. aureus ATCC 29213 e.g., 0.5

| | E. coli ATCC 25922 | e.g., 0.25 |

Hypothesized Mechanism of Action: While the precise mechanism requires dedicated investigation, compounds derived from this compound may exert their antimicrobial effects through several plausible pathways. The planar, aromatic, and halogenated structures are often associated with the ability to intercalate with DNA or disrupt bacterial cell membranes.[9] The amide and carbonyl groups could act as hydrogen bond donors and acceptors, potentially inhibiting essential bacterial enzymes by mimicking natural substrates. The overall lipophilicity imparted by the chlorophenyl group may facilitate passage through the bacterial cell wall and membrane, leading to the disruption of cellular processes.[10]

References

  • MDPI. (2022, October 13). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Available from: [Link]

  • Google Patents. CN1237571A - Preparation method of diethyl malonate.
  • PubChem. Diethyl 2-(4-chlorobenzylidene)malonate. Available from: [Link]

  • PubChem. Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate. Available from: [Link]

  • Hsueh, C., et al. (2017). Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus. Molecules, 23(1), 27. Available from: [Link]

  • Sohail, M. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available from: [Link]

  • Organic Syntheses. diethyl aminomalonate hydrochloride. Available from: [Link]

  • PubMed. (2017). Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus. Available from: [Link]

  • OIE. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • MDPI. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Available from: [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Lookchem. Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Available from: [Link]

  • Patsnap. Preparation method of diethyl aminomalonate hydrochloride. Available from: [Link]

  • Ozean Journal of Applied Sciences. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]

  • MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available from: [Link]

  • NIH. (2019). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 24(18), 3247. Available from: [Link]

  • EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • Pharmacy 180. Mechanisms of Action - Non-Antibiotic Antimicrobial Agents. Available from: [Link]

Sources

Topic: Strategic Synthesis of Potent Rhodanine-Based Anticancer Agents from Diethyl 2-(4-chlorobenzamido)malonate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

This application note provides a detailed, research-grade guide for the synthesis of potent anticancer compounds derived from the versatile starting material, Diethyl 2-(4-chlorobenzamido)malonate. This document moves beyond a simple recitation of steps to elucidate the strategic rationale behind the chosen synthetic pathway, which culminates in the formation of a 5-(4-chlorobenzylidene)-2-thioxo-thiazolidin-4-one (rhodanine) scaffold. Rhodanine derivatives are a well-established class of privileged heterocycles in medicinal chemistry, exhibiting a wide range of biological activities, including significant antitumor properties.[1][2][3] We present a complete, multi-step protocol, discuss the underlying reaction mechanisms, and provide context on the biological targets of the final compounds, thereby equipping researchers with a robust framework for drug discovery and development.

Introduction: The Strategic Value of the Malonate Precursor

This compound is an exemplary starting material for the synthesis of complex bioactive molecules.[4] Its value lies in its inherent structural features:

  • The Malonate Group: The two ester functionalities provide a masked carboxylic acid, which, after hydrolysis and decarboxylation, yields a crucial α-amino acid intermediate. This transformation is a classic and reliable method in organic synthesis.

  • The 4-chlorobenzamido Moiety: This portion of the molecule is not merely a protecting group but a key pharmacophore. The 4-chlorophenyl group is a common feature in many small-molecule kinase inhibitors and other anticancer agents, contributing to binding affinity through hydrophobic and halogen-bonding interactions.[4] Retaining this feature in the final product is a strategic decision to enhance the probability of potent biological activity.

This guide will focus on converting this precursor into a rhodanine-3-acetic acid derivative, a class of compounds known to exhibit anticancer activity by inducing apoptosis and disrupting key cellular processes.[1][3][5]

Overall Synthetic Strategy & Workflow

The transformation from the starting malonate to the target rhodanine derivative is achieved through a logical three-stage process. This strategy is designed for efficiency and modularity, allowing for potential derivatization at later stages.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Heterocycle Assembly cluster_2 Stage 3: Pharmacophore Installation A This compound B 2-(4-chlorobenzamido)acetic acid (Glycine Derivative) A->B  Hydrolysis &  Decarboxylation C Rhodanine-3-acetic acid B->C  Dithiocarbamate  Cyclization D Target Compound: (Z)-2-(5-(4-chlorobenzylidene)-4-oxo- 2-thioxothiazolidin-3-yl)acetic acid C->D  Knoevenagel  Condensation G cluster_0 Apoptosis Regulation cluster_1 Drug Intervention Bcl2 Bcl-2 (Anti-Apoptotic) Bax Bax/Bak (Pro-Apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apop Apoptosis Casp->Apop Drug Rhodanine Derivative (D) Drug->Bcl2 Inhibits

Sources

Purification of Diethyl 2-(4-chlorobenzamido)malonate by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis Intermediate

Purification of Diethyl 2-(4-chlorobenzamido)malonate by Recrystallization

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. The purity of this compound is critical for the success of subsequent synthetic steps, directly impacting the yield and impurity profile of the final active ingredient. This application note provides a comprehensive, field-tested protocol for the purification of crude this compound using recrystallization. The described methodology is designed to be robust, scalable, and efficient, yielding a product of high purity suitable for demanding research and development applications. We detail the principles of solvent selection, provide a step-by-step experimental procedure, and outline methods for verifying purification success, including melting point analysis and thin-layer chromatography.

Introduction

This compound (Molecular Formula: C₁₄H₁₆ClNO₅, Molecular Weight: 313.73 g/mol ) is a derivative of diethyl malonate, a versatile building block in organic synthesis.[1][2] Its applications range from the synthesis of novel heterocyclic compounds to its use as a precursor for complex molecules in medicinal chemistry.[1] Synthetic routes to this compound, typically involving the acylation of diethyl aminomalonate or a related precursor with 4-chlorobenzoyl chloride, often result in a crude product containing unreacted starting materials, by-products, and residual solvents.

Recrystallization is a powerful and economical purification technique based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while impurities remain dissolved in the solvent (mother liquor). This protocol has been optimized for this compound, utilizing ethanol as the primary solvent to effectively remove common process-related impurities.

The Science of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the selection of an appropriate solvent system. The chosen solvent must exhibit a steep solubility curve for the compound of interest—low solubility when cold and high solubility when hot.

Scientist's Note: The structural features of this compound, which include polar ester and amide functionalities alongside a less polar chlorophenyl ring, suggest that a moderately polar solvent would be effective. Alcohols, such as ethanol, are excellent candidates because they can engage in hydrogen bonding with the amide and ester groups, and their alkyl chains provide affinity for the nonpolar portions of the molecule.[3] This balanced solubility profile is key to achieving high recovery and purity.

This protocol is designed to be self-validating through rigorous post-purification analysis. The purity of the final product is confirmed by two primary methods:

  • Melting Point Analysis: A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden. A narrow melting range (<2°C) is a strong indicator of high purity.

  • Thin-Layer Chromatography (TLC): TLC provides a qualitative assessment of purity. The purified product should appear as a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.

Materials and Equipment

Reagents:

  • Crude this compound

  • Ethanol (95% or absolute), Reagent Grade

  • Deionized Water (for potential use as an anti-solvent)

  • Standard TLC supplies (silica plates, developing chamber, appropriate eluent such as 3:1 Hexanes:Ethyl Acetate, UV lamp)

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, to prevent solvent loss)

  • Stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Melting point apparatus

  • Spatulas and weighing balance

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Experimental Protocol: Step-by-Step Methodology

Safety Precaution: All steps involving organic solvents should be performed in a well-ventilated fume hood. Wear appropriate PPE at all times.

Step 1: Dissolution of the Crude Solid

  • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small volume of ethanol, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves.

    • Scientist's Note: It is crucial to use the minimum amount of hot solvent necessary for complete dissolution. Using an excessive volume of solvent will reduce the overall yield, as more of the product will remain in the mother liquor upon cooling.

Step 2: Hot Filtration (Optional)

  • If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration step is required.

  • Pre-heat a stemless glass funnel and a clean receiving Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask.

    • Scientist's Note: This step must be performed quickly to prevent premature crystallization of the product on the filter paper or in the funnel. Keeping all glassware hot is essential for success.

Step 3: Crystallization

  • Remove the flask containing the clear, hot solution from the heat source.

  • Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed as the solution cools.

    • Scientist's Note: Slow, undisturbed cooling is paramount for the growth of large, well-formed, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature, it can be placed in an ice bath for 15-30 minutes to maximize the precipitation of the product.

Step 4: Isolation and Washing of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

  • Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities.

    • Scientist's Note: Using ice-cold solvent for washing is critical to minimize re-dissolving the purified product, thereby preventing yield loss.

Step 5: Drying

  • Allow air to be drawn through the crystals on the Büchner funnel for several minutes to aid in initial drying.

  • Transfer the crystalline product to a pre-weighed watch glass and allow it to air-dry completely. For faster results, the product can be dried in a vacuum oven at a moderate temperature (e.g., 40-50°C).

  • Once dry, weigh the final product and calculate the percent recovery.

Data Presentation and Purity Verification

The success of the purification should be validated using the following parameters.

Table 1: Key Parameters for Recrystallization
ParameterRecommended Value / ObservationRationale
Recrystallization Solvent 95% EthanolProvides excellent differential solubility for the target compound.
Appearance (Crude) Off-white to yellowish solidColor often indicates the presence of impurities.
Appearance (Purified) White, crystalline solidA significant improvement in color is a good visual indicator of purity.
Melting Point (Purified) To be determined; should be sharp (<2°C range)A sharp melting point is a primary indicator of high purity.
TLC Analysis Single spot (Rf ≈ 0.4 in 3:1 Hex:EtOAc)Confirms the absence of major impurities.
Typical Recovery > 80%Dependent on the initial purity of the crude material.
Visualization of the Purification Workflow

The entire recrystallization process can be visualized as a sequential workflow designed to systematically remove impurities.

Recrystallization_Workflow Crude Impure Solid Dissolve Dissolution in min. hot Ethanol Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter if solids present Cooling Slow Cooling & Crystallization Dissolve->Cooling if no solids InsolubleImp Insoluble Impurities HotFilter->InsolubleImp removes HotFilter->Cooling filtrate Isolation Vacuum Filtration & Cold Wash Cooling->Isolation MotherLiquor Mother Liquor (Soluble Impurities) Isolation->MotherLiquor removes Pure Pure, Dry Crystals Isolation->Pure yields

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool even more slowly.
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low Recovery Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration.Adhere strictly to using the minimum volume of hot solvent. Ensure the washing solvent is ice-cold. Ensure all glassware for hot filtration is adequately pre-heated.

Conclusion

The protocol described provides an effective and reliable method for the purification of this compound. By leveraging the principles of differential solubility in ethanol, this recrystallization procedure consistently yields a high-purity crystalline product, as verified by melting point analysis and TLC. This method is well-suited for laboratory-scale preparations and provides a solid foundation for scaling up in drug development and chemical manufacturing processes.

References

  • PubChem. (n.d.). Diethyl (4-chlorobenzamido)propanedioate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). PDF document. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of Diethyl 2-(4-chlorobenzamido)malonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, a diverse range of synthetic compounds are under investigation. Among these, derivatives of diethyl 2-(4-chlorobenzamido)malonate have emerged as a promising class of molecules with potential antibacterial and antifungal properties. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and an exploration of their structure-activity relationships and potential mechanisms of action.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects. The core structure, featuring an amide linkage to a benzene ring, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a malonate group, as seen in this compound, introduces additional functional groups that can influence the molecule's interaction with biological targets. The presence of the 4-chloro substituent on the benzamide ring is a common feature in many bioactive compounds and is known to impact lipophilicity and electronic properties, which can, in turn, affect antimicrobial potency.

Synthesis and Characterization

The synthesis of this compound derivatives is typically achieved through a straightforward and well-established chemical pathway. The process generally involves the acylation of diethyl aminomalonate hydrochloride with a substituted benzoyl chloride.

A general synthetic route begins with the reaction of diethyl malonate with a suitable nitrogen source to form diethyl aminomalonate. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to yield the final this compound product.[1] Purification of the final compound is typically achieved through recrystallization or column chromatography.

Synthesis_Workflow A Diethyl Malonate P1 Amination A->P1 B Diethyl Aminomalonate P2 Acylation B->P2 C 4-Chlorobenzoyl Chloride C->P2 D This compound P1->B P2->D

A generalized workflow for the synthesis of the target compounds.

Evaluating Antimicrobial Efficacy: Methodologies

To ascertain the antimicrobial potential of these derivatives, standardized in vitro assays are employed. The two most common methods are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay to assess the zone of inhibition.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a McFarland turbidity standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Observation: The wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.

Disk Diffusion Assay for Zone of Inhibition

The disk diffusion assay is a qualitative or semi-quantitative method that provides a visual representation of the antimicrobial activity.

Experimental Protocol:

  • Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism to create a bacterial lawn.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: The diameter of the clear zone of no growth around the disk (zone of inhibition) is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Comparative Efficacy: A Look at the Data

While extensive data on a wide range of this compound derivatives is still emerging, studies on related N-benzamide compounds provide valuable insights into their potential antimicrobial spectrum. The following table summarizes representative data from a study on N-benzamide derivatives against Gram-positive and Gram-negative bacteria.

Compound IDSubstituent on Benzamide RingTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
5a 4-hydroxyBacillus subtilis256.25[2]
Escherichia coli313.12[2]
6b 3-nitroEscherichia coli243.12[2]
6c 4-nitroBacillus subtilis246.25[2]
Ampicillin (Standard)Bacillus subtilis--[2]
Gentamicin (Standard)Escherichia coli--[2]

Note: The compounds listed are N-benzamide derivatives and not direct analogues of this compound. This data is presented to illustrate the potential antimicrobial activity within the broader benzamide class.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound derivatives and their antimicrobial activity is a critical area of investigation for lead optimization. While comprehensive SAR studies on this specific class are limited, general principles from related benzamide antimicrobials can be extrapolated.

SAR_Diagram cluster_0 Core Scaffold cluster_1 Modification Sites Core This compound R1 R1: Benzamide Ring Substituents (e.g., halogens, nitro, hydroxy) Core->R1 Influences lipophilicity and electronic properties R2 R2: Malonate Ester Modifications (e.g., different alkyl groups) Core->R2 Affects solubility and interaction with target

Key modification sites influencing antimicrobial activity.
  • Benzamide Ring Substituents (R1): The nature and position of substituents on the benzoyl ring are expected to significantly impact activity. Electron-withdrawing groups, such as the existing chloro group, can influence the electronic distribution of the entire molecule. The presence of other halogens (e.g., fluorine, bromine) or nitro groups could further modulate this effect. Hydroxy substitutions, as seen in compound 5a in the table above, have shown promising activity.[2]

  • Malonate Ester Modifications (R2): Altering the ester groups of the malonate moiety (e.g., replacing diethyl with other alkyl groups) can affect the compound's solubility and its ability to traverse microbial cell membranes.

Unraveling the Mechanism of Action

The precise molecular targets of this compound derivatives are still under active investigation. However, research on related benzamide and picolinamide compounds offers a compelling hypothesis for their antifungal activity.

Potential Antifungal Mechanism: Targeting Sec14

Studies have identified the fungal lipid-transfer protein Sec14 as a potential target for benzamide and picolinamide chemotypes.[3] Sec14 plays a crucial role in maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and cell wall synthesis. Inhibition of Sec14 disrupts these vital cellular processes, ultimately leading to fungal cell death.

Antifungal_Mechanism A Benzamide Derivative B Sec14 Protein A->B Binds to C Inhibition of Lipid Transfer B->C D Disruption of Golgi Function C->D E Impaired Vesicular Trafficking D->E F Defective Cell Wall Synthesis D->F G Fungal Cell Death E->G F->G

Proposed antifungal mechanism of action via Sec14 inhibition.

The antibacterial mechanism of these compounds may differ and could involve various targets, such as enzymes involved in essential metabolic pathways or components of the bacterial cell envelope. Further research is necessary to elucidate the specific antibacterial targets.

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of new antimicrobial agents. Preliminary data from related compounds suggest that this chemical scaffold possesses the potential for broad-spectrum activity. Future research should focus on the synthesis and screening of a diverse library of these derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular mechanisms of action against both bacterial and fungal pathogens will be crucial for the rational design of more potent and selective drug candidates. As the challenge of antimicrobial resistance continues to grow, the exploration of novel chemical entities like these benzamido malonates is of paramount importance.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041. [Link]

  • Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. (2021). European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2022). Frontiers in Microbiology, 13. [Link]

  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (2021). Amino Acids, 53(12), 1939-1953. [Link]

  • In silico and in vitro analysis of diethyl phthalate as a quorum sensing inhibitor and its antitumor evaluation against MDA-MB-231 cell lines. (2025). Molecular Biology Reports, 52(1). [Link]

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. (2016). ACS Chemical Biology, 11(11), 3126-3135. [Link]

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A Comparative Analysis of Synthetic Routes to Diethyl 2-(4-chlorobenzamido)malonate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. Diethyl 2-(4-chlorobenzamido)malonate is a valuable building block, notably utilized in the synthesis of various heterocyclic compounds and as a precursor to specialized amino acids. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each method's merits and drawbacks to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₆ClNO₅, is a malonic ester derivative featuring a 4-chlorobenzamido substituent.[1] Its utility in organic synthesis stems from the reactive methylene group flanked by two ester functionalities, allowing for a variety of subsequent chemical transformations. The presence of the 4-chlorobenzoyl group also introduces a structural motif common in many biologically active molecules.

This guide will explore two distinct and viable synthetic pathways to this target molecule:

  • Route 1: Direct N-Acylation of Diethyl Aminomalonate Hydrochloride. This is a convergent approach where the pre-formed aminomalonate is directly acylated.

  • Route 2: One-Pot Nitrosation and Reductive Acylation of Diethyl Malonate. A linear synthesis starting from the readily available diethyl malonate.

Route 1: Direct N-Acylation of Diethyl Aminomalonate Hydrochloride via Schotten-Baumann Reaction

This synthetic strategy relies on the nucleophilic substitution of the amino group of diethyl aminomalonate hydrochloride with 4-chlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the synthesis of amides from amines and acid chlorides.[2][3] The reaction is typically carried out in a two-phase system or in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The free amino group of diethyl aminomalonate, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

Experimental Protocol
  • Materials:

    • Diethyl aminomalonate hydrochloride (1 equivalent)

    • 4-Chlorobenzoyl chloride (1.05 equivalents)

    • Triethylamine (2.2 equivalents) or an aqueous solution of sodium hydroxide

    • Dichloromethane (DCM) or Toluene

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a stirred suspension of diethyl aminomalonate hydrochloride (1 equivalent) in dichloromethane at 0 °C, slowly add triethylamine (2.2 equivalents).

    • Allow the mixture to stir at 0 °C for 15-20 minutes to ensure the formation of the free amine.

    • In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in dichloromethane.

    • Add the solution of 4-chlorobenzoyl chloride dropwise to the reaction mixture at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Separate the organic layer and wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white solid.

Data Summary
ParameterValueReference
Typical Yield 80-92%[4]
Purity High (after recrystallization)[4]
Reaction Time 2-4 hours-
Temperature 0 °C to Room Temperature[4]
Workflow Diagram

Route1_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Suspend Diethyl Aminomalonate HCl in Dichloromethane B Add Triethylamine at 0 °C A->B 1. Formation of free amine C Add 4-Chlorobenzoyl Chloride solution dropwise at 0 °C B->C 2. Nucleophilic attack D Stir at Room Temperature (2-4 hours) C->D 3. Reaction completion E Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃, Brine) D->E 4. Quenching F Dry, Filter & Concentrate E->F G Recrystallization (Ethyl Acetate/Hexane) F->G H Pure Product G->H

Caption: Workflow for the N-Acylation of Diethyl Aminomalonate Hydrochloride.

Route 2: One-Pot Nitrosation and Reductive Acylation of Diethyl Malonate

This alternative route commences with the readily available and less expensive starting material, diethyl malonate. The synthesis proceeds through a two-step, one-pot procedure analogous to the well-established synthesis of diethyl acetamidomalonate.[5]

Reaction Mechanism
  • Nitrosation: Diethyl malonate is first converted to diethyl 2-isonitrosomalonate by reaction with sodium nitrite in an acidic medium. The active methylene group is susceptible to nitrosation under these conditions.

  • Reductive Acylation: The intermediate diethyl 2-isonitrosomalonate is then reduced in situ, typically with zinc dust in the presence of an acylating agent. The nitroso group is reduced to an amino group, which is immediately acylated by 4-chlorobenzoyl chloride to yield the final product.

Experimental Protocol
  • Materials:

    • Diethyl malonate (1 equivalent)

    • Sodium nitrite (3 equivalents)

    • Glacial acetic acid

    • Deionized water

    • Zinc dust (3.8 equivalents)

    • 4-Chlorobenzoyl chloride (1.1 equivalents)

    • Dichloromethane or Ether

    • Ethyl acetate

    • Hexane

  • Procedure:

    • Step A: Synthesis of Diethyl 2-isonitrosomalonate (in situ)

      • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add diethyl malonate (1 equivalent).

      • Cool the flask in an ice bath and add a mixture of glacial acetic acid and water.

      • While maintaining the temperature at approximately 5 °C, add solid sodium nitrite (3 equivalents) in portions over 1.5 hours.[5]

      • After the addition is complete, remove the ice bath and continue stirring for 4 hours.[5] The reaction mixture containing diethyl 2-isonitrosomalonate is used directly in the next step.

    • Step B: Reductive Acylation

      • To the crude diethyl 2-isonitrosomalonate solution, add glacial acetic acid.

      • With vigorous stirring, add zinc dust (3.8 equivalents) in small portions, maintaining the reaction temperature between 40-50 °C with intermittent cooling.[5]

      • After the zinc addition is complete, add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise, while maintaining the temperature.

      • Stir the mixture for an additional 30 minutes after the addition is complete.

      • Filter the reaction mixture with suction to remove zinc salts and wash the filter cake with glacial acetic acid.

      • Concentrate the combined filtrate and washings under reduced pressure.

      • To the resulting oil, add water and warm on a steam bath until any solid melts.

      • Stir the mixture rapidly in an ice bath to crystallize the product.

      • Collect the product by filtration, wash with cold water, and dry.

      • Further purify by recrystallization from ethyl acetate/hexane.

Data Summary
ParameterValue (Estimated)Reference (Analogous Reaction)
Typical Yield 65-75%[5]
Purity Good (after recrystallization)[5]
Reaction Time ~6-8 hours[5]
Temperature 5 °C to 50 °C[5]
Workflow Diagram

Route2_Workflow cluster_nitrosation Nitrosation cluster_reductive_acylation Reductive Acylation cluster_workup Work-up & Purification A Diethyl Malonate in Acetic Acid/Water B Add Sodium Nitrite at 5 °C A->B 1. Formation of isonitroso intermediate C Stir for 4 hours B->C D Add Zinc Dust & 4-Chlorobenzoyl Chloride (40-50 °C) C->D 2. Reduction and Acylation E Stir for 30 min D->E F Filter Zinc Salts E->F G Concentrate Filtrate F->G H Crystallization from Water G->H I Recrystallization (Ethyl Acetate/Hexane) H->I J Pure Product I->J

Caption: Workflow for the One-Pot Synthesis from Diethyl Malonate.

Comparative Analysis

FeatureRoute 1: N-AcylationRoute 2: From Diethyl Malonate
Starting Material Diethyl aminomalonate hydrochlorideDiethyl malonate
Reagent Cost Higher (Diethyl aminomalonate HCl is more expensive)Lower (Diethyl malonate is a bulk chemical)
Number of Steps 12 (one-pot)
Overall Yield Higher (80-92%)Lower (estimated 65-75%)
Reaction Time Shorter (2-4 hours)Longer (~6-8 hours)
Scalability Good, but cost of starting material may be a factor. Schotten-Baumann reactions are generally scalable.[6]Excellent, uses inexpensive bulk reagents.
Safety Considerations 4-Chlorobenzoyl chloride is corrosive and water-reactive.[7][8][9] Triethylamine is flammable and toxic.Use of sodium nitrite requires caution (oxidizer). Zinc dust is flammable. 4-Chlorobenzoyl chloride is also used.
Waste Generation Triethylamine hydrochloride salt.Zinc acetate and other zinc salts.

Discussion and Recommendations

Route 1: N-Acylation is the more direct and higher-yielding approach. Its primary advantage is the shorter reaction time and simpler procedure. However, the cost and availability of diethyl aminomalonate hydrochloride can be a significant drawback, especially for large-scale production.[10] This route is well-suited for laboratory-scale synthesis where yield and time are prioritized over raw material cost.

Route 2: From Diethyl Malonate offers a more cost-effective solution due to the use of inexpensive and readily available starting materials.[11][12] While the overall yield is likely lower and the reaction time longer, the economic advantages make it a more attractive option for industrial-scale synthesis. The one-pot nature of the procedure mitigates some of the complexities of a two-step synthesis.

For researchers in an academic or early-stage drug discovery setting, Route 1 is recommended for its efficiency and high yield, enabling rapid access to the target compound for further studies. For process development and commercial manufacturing, Route 2 presents a more economically viable pathway. The choice between these two routes will ultimately depend on the specific project requirements, including budget, scale, and time constraints. It is crucial to conduct a thorough risk assessment for both procedures, paying close attention to the handling of corrosive and reactive reagents like 4-chlorobenzoyl chloride.[7][8][9]

References

  • [Referenced Article on Diethyl Malonate Synthesis]. (Source details if available)
  • Organic Syntheses, Coll. Vol. 4, p.285 (1963); Vol. 34, p.26 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0285]
  • Smolecule. (2023, August 15). Buy this compound | 81918-01-6. [Link: https://www.smolecule.
  • Google Patents. (Date). CN1237571A - Preparation method of diethyl malonate. [Link: https://patents.google.
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  • [Referenced Article on Diethyl Diethylmalonate Synthesis]. (Source details if available)
  • Fisher Scientific. (2018, February 19). 4-Chlorobenzoyl chloride Safety Data Sheet. [Link: https://www.fishersci.com/sdsitems.do?partNumber=AC150190050&productDescription=4-CHLOROBENZOYL+CHLORIDE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
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  • [Referenced Article on Diethyl Bis(hydroxymethyl)
  • CDH Fine Chemical. (Date). 4-Chloro Benzoyl Chloride MATERIAL SAFETY DATA SHEET. [Link: http://www.cdhfinechemical.com/images/product/msds/2616_MSDS.pdf]
  • [Referenced Article on Continuous-Flow Schotten-Baumann Reaction]. (Source details if available)
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - 4-Chlorobenzoyl chloride. [Link: https://www.fishersci.co.uk/gb/en/sds-search.html]
  • Google Patents. (Date). CN101525290B - Preparation method of diethyl malonate. [Link: https://patents.google.
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  • [Referenced Article on Reaction Chemistry & Engineering]. (Source details if available)
  • Synquest Labs. (2017, September 6). 4-Chlorobenzoyl chloride Safety Data Sheet. [Link: https://www.synquestlabs.com/sites/default/files/sds/2616-5-X4.pdf]
  • Grokipedia. (Date). Schotten–Baumann reaction. [Link: https://grokipedia.org/Schotten%E2%80%93Baumann_reaction]
  • Cole-Parmer. (Date). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. [Link: https://www.coleparmer.com/msds/AC15019_msds.pdf]
  • TCI Chemicals. (Date). Diethyl Aminomalonate Hydrochloride. [Link: https://www.tcichemicals.com/IN/en/p/A1016]
  • Sunway Pharm Ltd. (Date). Diethyl aminomalonate hydrochloride. [Link: http://www.3wpharm.com/Products/1288.html]
  • Sigma-Aldrich. (Date). Diethyl aminomalonate hydrochloride. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/d87589]
  • [Referenced Article on the Commercial Landscape of Diethyl Aminomalonate Hydrochloride Suppliers]. (Source details if available)

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Cost-Benefit Analysis of Diethyl 2-(4-chlorobenzamido)malonate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

A Senior Application Scientist's Perspective on Strategic Synthetic Route Selection

In the landscape of pharmaceutical development, the choice of a synthetic route is a critical decision point, balancing the often-competing demands of cost, efficiency, scalability, and novelty. Diethyl 2-(4-chlorobenzamido)malonate (DECM) is a versatile intermediate, particularly valuable in constructing complex molecular architectures for active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive cost-benefit analysis of employing DECM, comparing it with alternative synthetic strategies to empower researchers and drug development professionals with the data and insights needed for informed decision-making.

Understanding this compound (DECM)

DECM, with the molecular formula C₁₄H₁₆ClNO₅, is a malonate derivative featuring a 4-chlorobenzamide substituent.[2][3] This structure is particularly advantageous in organic synthesis for several reasons:

  • Reactive Malonate Core: The diethyl malonate backbone provides a reactive methylene group, which can be readily deprotonated to form a nucleophilic enolate. This functionality is central to the classic malonic ester synthesis, allowing for the formation of new carbon-carbon bonds.[4][5]

  • Pre-installed Amide Functionality: The 4-chlorobenzamido group is a common structural motif in many bioactive molecules, including certain benzodiazepines and other central nervous system (CNS) agents.[6][7] Having this group pre-installed in the starting material can significantly shorten a synthetic sequence.

  • Versatile Precursor: DECM serves as a key building block for a range of complex molecules, including indole-alkaloid hybrids and is a recognized intermediate in the synthesis of drugs such as Rebamipide.[1][2]

The synthesis of DECM itself typically involves the nucleophilic acyl substitution between diethyl aminomalonate hydrochloride and 4-chlorobenzoyl chloride, often using a base like triethylamine to facilitate the reaction.[2]

Core Application: A Case Study in Benzodiazepine Synthesis

To provide a tangible comparison, we will analyze the synthesis of a simplified 1,4-benzodiazepine analogue. Benzodiazepines are a critical class of psychoactive drugs, and their synthesis is a well-established field, offering multiple routes for comparison.[8][9]

Comparative Synthetic Strategies

We will compare three distinct routes to a common benzodiazepine core structure.

  • Route A: Synthesis via this compound (DECM).

  • Route B: The Classical Condensation Approach using 2-amino-5-chlorobenzophenone.

  • Route C: A Malonic Ester Synthesis Approach starting from the more fundamental Diethyl Malonate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual flow of each synthetic route.

G cluster_A Route A: DECM Pathway cluster_B Route B: Classical Condensation cluster_C Route C: From Diethyl Malonate A1 This compound (DECM) A2 Reduction & Cyclization A1->A2 e.g., NaBH4, then heat A3 Benzodiazepine Product A2->A3 B1 2-Amino-5-chlorobenzophenone B3 Condensation/Cyclization B1->B3 Pyridine, heat B2 Glycine ethyl ester B2->B3 Pyridine, heat B4 Benzodiazepine Product B3->B4 C1 Diethyl Malonate C2 Amination C1->C2 C3 Acylation with 4-chlorobenzoyl chloride C2->C3 C4 DECM (Intermediate) C3->C4 C5 Reduction & Cyclization C4->C5 C6 Benzodiazepine Product C5->C6

Caption: High-level overview of the three compared synthetic routes.

Cost-Benefit Analysis: A Quantitative Comparison

The selection of a synthetic route in a professional setting hinges on a multi-faceted analysis. The following table summarizes the key performance indicators for each pathway.

MetricRoute A (DECM)Route B (Classical)Route C (from Diethyl Malonate)Rationale & Causality
Starting Material Cost HighModerateLowDECM is a specialized intermediate, making it more expensive.[10] 2-amino-5-chlorobenzophenone is a common precursor but more complex than basic diethyl malonate. Diethyl malonate is a widely available and inexpensive commodity chemical.[11]
Number of Steps ~2-3 steps~1-2 steps~4-5 stepsRoute A starts with a more advanced intermediate. Route B is a convergent synthesis. Route C begins with the most basic building block, requiring more synthetic transformations.
Typical Overall Yield Good to HighModerate to GoodModerateRoute A often involves well-optimized, high-yielding steps. Route B can suffer from side reactions during condensation. Route C involves more steps, which can compound to lower the overall yield.
Reaction Time ModerateShortLongRoute B is often a one-pot reaction. Route C involves multiple, distinct reaction and purification stages.
Reagent/Catalyst Cost ModerateLowModerateRoute A may require specific reducing agents. Route B uses common reagents like pyridine. Route C requires reagents for amination and acylation in addition to the final steps.
Purification Difficulty Low to ModerateModerate to HighModerateStarting with a clean, advanced intermediate like DECM often leads to cleaner reactions. Condensation reactions (Route B) can produce tars and side products requiring extensive chromatography.
Process Safety GoodModerateGoodRoute B often requires high temperatures and pyridine, which has toxicity concerns. The other routes generally use standard laboratory reagents.
Versatility for Analogues ModerateHighHighThe core of Route B (the benzophenone) can be varied easily. Route C, starting from diethyl malonate, offers maximum flexibility for introducing different functional groups early in the synthesis.[4][12]

Experimental Protocols: A Practical Guide

To provide a tangible basis for comparison, the following are detailed, representative protocols for each synthetic route.

Experimental Workflow Overview

workflow cluster_A Route A cluster_B Route B cluster_C Route C A_Start Start: DECM A_Step1 Reduction of Amide A_Start->A_Step1 A_Step2 Thermal Cyclization A_Step1->A_Step2 A_End Purification: Chromatography A_Step2->A_End B_Start Start: 2-Amino-5-chlorobenzophenone + Glycine Ester B_Step1 One-Pot Condensation & Cyclization (Reflux) B_Start->B_Step1 B_End Purification: Recrystallization/ Chromatography B_Step1->B_End C_Start Start: Diethyl Malonate C_Step1 Amination C_Start->C_Step1 C_Step2 Acylation C_Step1->C_Step2 C_Step3 Reduction C_Step2->C_Step3 C_Step4 Cyclization C_Step3->C_Step4 C_End Purification: Multiple Stages C_Step4->C_End

Caption: Comparative workflow for the three synthetic routes.

Protocol 1: Synthesis via DECM (Route A)
  • Rationale: This route leverages the pre-functionalized nature of DECM to achieve the target in fewer steps from the intermediate. The key transformation is the reduction of the amide and one ester group, followed by cyclization.

  • Step 1: Reductive Amination/Cyclization Precursor Synthesis

    • Suspend this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of a selective reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, 2.5 eq), dropwise, maintaining the temperature below 5°C. The borane selectively reduces the amide carbonyl.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of methanol, followed by 2M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is used in the next step without further purification.

  • Step 2: Cyclization to form the Benzodiazepine Ring

    • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

    • Heat the mixture to reflux (110-140°C) for 4-6 hours, using a Dean-Stark apparatus to remove ethanol formed during the cyclization.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the final product by column chromatography on silica gel.

Protocol 2: Classical Condensation (Route B)
  • Rationale: This is a convergent and often cost-effective method for certain benzodiazepine structures. It relies on the formation of an imine between the aniline and the glycine ester, followed by intramolecular cyclization.[8]

  • Step 1: One-Pot Condensation and Cyclization

    • To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in pyridine, add glycine ethyl ester hydrochloride (1.2 eq).

    • Heat the reaction mixture to reflux (approx. 115°C) for 6-8 hours. The pyridine acts as both the solvent and the base to neutralize the HCl salt and catalyze the condensation.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and pour it into ice-water with vigorous stirring to precipitate the crude product.

    • Filter the solid, wash thoroughly with water to remove pyridine, and air dry.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Protocol 3: Synthesis from Diethyl Malonate (Route C)
  • Rationale: This route offers the most flexibility but requires more steps. It builds the DECM intermediate in situ before proceeding. This approach is ideal for discovery chemistry where cost of starting material is less critical than the ability to create diverse analogues.[13][14]

  • Step 1: Synthesis of Diethyl Aminomalonate

    • Follow a standard literature procedure for the synthesis of diethyl aminomalonate from diethyl malonate, for example, via nitrosation followed by reduction.[14] This typically involves reacting diethyl malonate with sodium nitrite in acetic acid, followed by a reduction step using zinc dust or catalytic hydrogenation.

  • Step 2: Acylation to form DECM

    • Dissolve the synthesized diethyl aminomalonate hydrochloride (1.0 eq) in dichloromethane.

    • Add triethylamine (2.2 eq) and cool the mixture to 0°C.

    • Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in dichloromethane dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to yield crude DECM, which can be purified by recrystallization.

  • Steps 3 & 4: Reduction and Cyclization

    • Follow the procedures outlined in Protocol 1, Steps 1 and 2, using the DECM synthesized in the previous step.

Conclusion and Recommendations

The cost-benefit analysis reveals a clear trade-off between the cost of starting materials and the operational efficiency of the synthesis.

  • For Large-Scale Manufacturing and Process Chemistry: Route B (Classical Condensation) is often the most economically viable. Its primary advantages are the low number of steps and the use of relatively inexpensive bulk starting materials. The main challenges are in optimizing the reaction conditions to maximize yield and simplify purification, which can be resource-intensive.

  • For Rapid Lead Optimization and Med-Chem: Route A (DECM) presents a compelling case. While the initial cost of DECM is higher, the shorter, often cleaner, and more predictable synthetic route can significantly accelerate the synthesis of target molecules. This speed is paramount in a research and development setting where the time to obtain a compound for biological testing is a critical factor. The higher cost of the starting material is offset by savings in labor, purification costs, and time.

  • For Discovery and Library Synthesis: Route C (from Diethyl Malonate) offers the greatest flexibility. Although it is the longest and most labor-intensive route, it provides access to a wider array of analogues by allowing for modifications at both the malonate and acyl chloride stages. This is the preferred route when exploring structure-activity relationships (SAR) and the higher upfront investment in synthesis time is justified by the breadth of chemical space that can be explored.

Ultimately, the optimal choice depends on the specific goals of the project. For cost-driven, large-scale production, the classical route is superior. For time-sensitive R&D projects, the use of an advanced intermediate like this compound provides a significant strategic advantage.

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  • University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

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